molecular formula C11H13N3O4S2 B6975564 3-Methyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid

3-Methyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No.: B6975564
M. Wt: 315.4 g/mol
InChI Key: QYSHLQXSLLYTFD-UHFFFAOYSA-N
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Description

3-Methyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid is a complex organic compound characterized by its sulfur and nitrogen-containing heterocyclic structure

Properties

IUPAC Name

3-methyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2/c1-7-4-9(19-10(7)11(15)16)20(17,18)14(3)8-5-12-13(2)6-8/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSHLQXSLLYTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)N(C)C2=CN(N=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of thiophene-2-carboxylic acid with methyl-(1-methylpyrazol-4-yl)sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction parameters can help in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Nucleophilic substitution with amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of thiophene derivatives with reduced functional groups.

  • Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored for potential use in drug discovery, particularly in targeting specific enzymes or receptors.

  • Medicine: It may have therapeutic potential in treating diseases due to its unique chemical structure.

  • Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Methyl-1H-pyrazole-5-carboxylic acid

  • 1-Phenyl-3-methyl-5-pyrazolone

  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness: 3-Methyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid is unique due to its specific combination of sulfur and nitrogen atoms in its structure, which can impart distinct chemical and biological properties compared to similar compounds.

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